N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound’s structure also includes an ethoxy group attached to a benzene ring, which is further connected to a sulfonamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminophenyl-1,1-dioxothiazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazine ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential inhibitor of certain enzymes, which can be useful in studying enzyme mechanisms.
Medicine: Due to its structural similarity to other sulfonamide drugs, it may have potential therapeutic applications, such as antibacterial or antifungal properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is primarily related to its ability to inhibit certain enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing the compound to bind to the active site and inhibit enzyme activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Sulthiame: A clinically used antiepileptic drug with a similar sulfonamide structure.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is unique due to its specific combination of a thiazine ring and an ethoxybenzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it different from other sulfonamide compounds .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-2-25-17-9-11-18(12-10-17)27(23,24)19-15-5-7-16(8-6-15)20-13-3-4-14-26(20,21)22/h5-12,19H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWNOXCZACDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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